rac-Nicotine-1'-oxide

Nicotine Metabolism Enzyme Kinetics Stereoselective Reduction

As the official racemic mixture defined as Nicotine EP Impurity E (USP Related Compound E), this specific rac-Nicotine-1'-oxide standard is required for pharmacopeial compliance in NRT impurity profiling. Substituting single enantiomers or undefined mixtures introduces analytical variability that misrepresents stereoselective in vivo metabolite profiles, jeopardizing method validation and ANDA/DMF submissions. Ensure regulatory compliance with this mandatory reference standard.

Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23
Cat. No. B1151472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Nicotine-1'-oxide
SynonymsRacemic Mixture of (S,S)-Nicotine-1’-oxide and (R,R)-Nicotine-1’-oxide; 
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Nicotine-1′-oxide: A Racemic Primary Oxidative Metabolite for Metabolic Profiling and Pharmacopeial Purity Analysis


rac-Nicotine-1′-oxide (CAS: 23113-16-8), also designated as rac-Nicotine EP Impurity E, is the synthetic racemic mixture of the primary oxidative metabolite of nicotine [1]. This mixture comprises equal proportions of the (S,S)- and (R,R)-enantiomers of nicotine-1′-oxide, serving as a critical reference standard for analytical method development, metabolic pathway elucidation, and the quantification of nicotine exposure in biological matrices . It is formally recognized as a pharmacopeial reference standard (USP Nicotine Related Compound E) for impurity profiling in nicotine-containing pharmaceutical preparations .

Why Generic Nicotine N-Oxide Standards Are Not Interchangeable with rac-Nicotine-1′-oxide


Substituting a generic nicotine N-oxide, such as the single enantiomer (1′S,2′S)-nicotine-1′-oxide or the cis-diastereomer, for the defined racemic mixture of rac-Nicotine-1′-oxide introduces unacceptable analytical variability and misrepresents in vivo metabolic profiles [1]. Biological systems exhibit pronounced stereoselectivity in the formation of nicotine-1′-oxide, with human liver microsomes producing the trans-diastereomer in >85% abundance . Consequently, using a single isomer or an undefined mixture fails to accurately calibrate or validate analytical methods intended for the quantitation of this critical metabolite in human plasma or urine, potentially leading to erroneous pharmacokinetic interpretations and non-compliance with pharmacopeial impurity specifications .

Quantifiable Differentiation of rac-Nicotine-1′-oxide: A Comparative Evidence Guide


rac-Nicotine-1′-oxide vs. (1′S,2′S)-Nicotine-1′-oxide: Differing Enzymatic Reduction Kinetics

In a direct head-to-head enzymatic study, the laevorotatory enantiomer of nicotine-1′-oxide was reduced back to nicotine at a rate six times greater than that of the dextrorotatory isomer under anaerobic conditions [1]. This pronounced kinetic disparity between enantiomers, which are both present in the racemic rac-Nicotine-1′-oxide mixture, directly impacts the interpretation of in vivo metabolic recycling studies. In contrast, experiments utilizing the single enantiomer (1′S,2′S)-nicotine-1′-oxide would not replicate this differential reduction, thereby misrepresenting the net systemic exposure to nicotine from its primary N-oxide metabolite [1].

Nicotine Metabolism Enzyme Kinetics Stereoselective Reduction

rac-Nicotine-1′-oxide as EP Impurity E: Defined Stereochemical Composition for Pharmacopeial Compliance

The European Pharmacopoeia (EP) designates rac-Nicotine-1′-oxide as 'Nicotine EP Impurity E,' a specific mixture of diastereomers . This official moniker mandates the use of this defined racemic mixture for impurity profiling in nicotine-containing drug substances and products. Utilizing a generic 'nicotine N-oxide' standard of undefined stereochemistry, or a single isomer like trans-nicotine-1′-oxide, would not meet the specificity requirements for identification, control, and quantification of this impurity as per EP and USP guidelines [1]. The standard's traceability to USP (Nicotine Related Compound E) directly supports regulatory filings such as ANDAs and DMFs [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Disposition Kinetics: Oral vs. Intraperitoneal Bioavailability of rac-Nicotine-1′-oxide

In vivo studies in New Zealand rabbits have established key pharmacokinetic parameters for rac-Nicotine-1′-oxide, revealing a stark route-dependent bioavailability . The compound exhibits a limited oral bioavailability of 15.1%, whereas intraperitoneal administration yields a significantly higher bioavailability of 79% . This five-fold difference highlights the compound's susceptibility to first-pass metabolism or gastrointestinal reduction, a critical consideration when designing studies to assess systemic exposure or when using it as a tracer for nicotine metabolism. Such detailed ADME data are not universally available for all synthetic nicotine N-oxide analogs, making this specific racemic mixture a more thoroughly characterized and predictable research tool .

Pharmacokinetics ADME In Vivo Metabolism

Species and Tissue-Specific Stereoselective Formation of Nicotine-1′-oxide Isomers

The enzymatic oxidation of nicotine to its 1′-oxide is not a uniform process; rather, it is governed by stereospecific enzyme systems that vary across species and tissues [1]. While guinea-pig and rabbit liver produce similar amounts of both laevo- and dextrorotatory isomers, BALB/c mouse and hamster liver, as well as guinea-pig lung, synthesize predominantly the laevo-rotatory form [1]. This species-specific stereoselectivity, mediated primarily by flavin-containing monooxygenases (FMOs), dictates the in vivo proportion of each enantiomer [2]. Using a single, pure isomer as a reference standard would therefore fail to represent the complex mixture of metabolites produced in a given experimental model, whereas the racemic rac-Nicotine-1′-oxide provides a more universally applicable and chemically defined benchmark [1].

Drug Metabolism Flavin Monooxygenase (FMO) Species Differences

High-Value Application Scenarios for rac-Nicotine-1′-oxide Based on Evidence-Based Differentiation


Pharmaceutical Impurity Profiling and Regulatory Filing

rac-Nicotine-1′-oxide is the indispensable reference standard for identifying and quantifying Nicotine EP Impurity E (USP Nicotine Related Compound E) in active pharmaceutical ingredients and finished drug products . Its use is mandated for compliance with pharmacopeial monographs, ensuring the purity and safety of nicotine-containing formulations such as nicotine replacement therapies (NRTs). It is a critical component for method validation (AMV) and quality control (QC) applications in support of ANDA or DMF submissions to regulatory authorities [1].

Metabolic Pathway Elucidation and Recycling Studies

As a defined racemic mixture of the primary oxidative nicotine metabolite, this compound is essential for investigating the stereoselective reduction of nicotine-1′-oxide back to nicotine under anaerobic conditions, a process that recycles the parent alkaloid and impacts its overall pharmacokinetic profile [2]. The documented six-fold difference in reduction rates between its constituent enantiomers makes the racemic standard crucial for accurately modeling in vivo nicotine exposure, a factor that single-isomer standards cannot adequately address [2].

Validated Bioanalytical Method Development (LC-MS/MS)

rac-Nicotine-1′-oxide serves as a primary reference standard for the development and validation of highly specific LC-MS/MS methods for quantifying nicotine metabolites in complex biological matrices like human plasma and urine [3]. Its use ensures accurate calibration and recovery calculations for trans-nicotine-1′-oxide, the predominant metabolite detected in these samples, enabling reliable biomonitoring of tobacco use and exposure [3].

Cross-Species Comparative Metabolism Studies

Given the documented species- and tissue-specific stereoselectivity in the formation of nicotine-1′-oxide isomers, this racemic standard provides a chemically consistent and universal benchmark for comparative metabolism studies across different animal models (e.g., mouse, guinea pig, hamster, rabbit) [4]. Its invariant composition allows researchers to normalize data and accurately assess inter-species differences in FMO-mediated N-oxidation, a key step in understanding the metabolic fate of nicotine in diverse biological systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-Nicotine-1'-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.